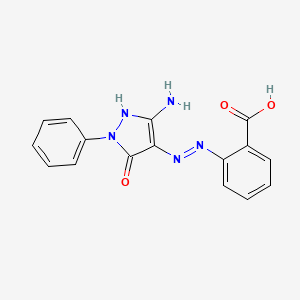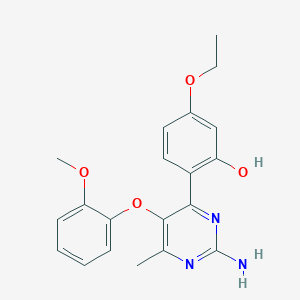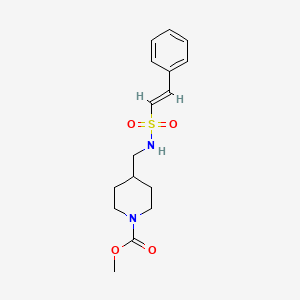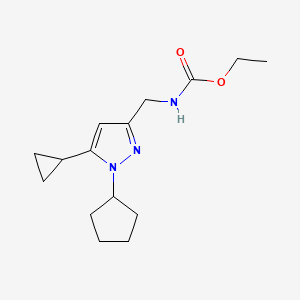
(Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Characterization
The title compound's structure, closely related to the family of pyrazole-derived compounds, features a benzoic acid moiety linked to a pyrazole ring, demonstrating its potential for forming structured assemblies via hydrogen bonding and weak interactions. Such characteristics underline its utility in constructing molecular frameworks and studying intermolecular interactions, particularly in the context of crystallography and materials science (Zhang, Li, Tao, & Zhu, 2002).
Coordination Chemistry and Sensing Applications
In coordination chemistry, derivatives similar to the query compound have been utilized to synthesize zinc(II) coordination polymers. These structures, due to their luminescent properties and ability to form diverse coordination geometries, serve as efficient sensors for detecting substances like picric acid through fluorescence quenching mechanisms. This showcases the compound's relevance in developing sensitive detection systems for hazardous materials (Zheng, Li, Han, Shi, & Zuo, 2021).
Antimicrobial Activity
Derivatives structurally related to the (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid have been synthesized and evaluated for their antimicrobial activity. Compounds within this chemical family have demonstrated efficacy against a range of microbial species, highlighting their potential as templates for developing new antimicrobial agents. This application is particularly relevant in the search for novel treatments against resistant bacterial strains (Komurcu, Rollas, Ulgen, Gorrod, & Çevikbaş, 1995).
Fluorescent Properties and Metal Complexation
Research into compounds within the same chemical family has led to the synthesis of metal complexes exhibiting unique structural and fluorescent properties. These properties are crucial for applications in materials science, particularly in the development of luminescent materials for sensors and imaging technologies. The ability of these compounds to form complexes with metals like copper(II), cobalt(II), and nickel(II) and display distinct luminescence spectra makes them valuable tools in the study of metal-organic frameworks and their applications (Qiao, Du, Zhou, Hu, Li, Li, & Zhao, 2014).
Eigenschaften
IUPAC Name |
2-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c17-14-13(15(22)21(20-14)10-6-2-1-3-7-10)19-18-12-9-5-4-8-11(12)16(23)24/h1-9,20H,17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQRRRNIJITQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2844589.png)




![N-(2,3-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2844595.png)
![N-(1-Cyanocyclopropyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2844596.png)

![ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B2844602.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)

![3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2844608.png)

